3-Bromo-5H-benzo[b]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H10BrN |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
3-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
InChI Key |
JEYSPLWHVNAVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5h Benzo B Carbazole
Reactivity at the Bromine Center: Cross-Coupling and Functional Group Interconversion
The carbon-bromine bond in 3-Bromo-5H-benzo[b]carbazole is a key site for reactivity, primarily exploited through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.govtcichemicals.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid or ester would yield a 3-aryl-5H-benzo[b]carbazole derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or K₃PO₄. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates. nih.gov The reaction is tolerant of various functional groups and can be performed under relatively mild conditions. nih.govtcichemicals.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the introduction of primary or secondary amines at the C-3 position. The development of specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including heterocyclic ones, under mild conditions. acs.orgnih.gov The choice of base, such as sodium tert-butoxide (t-BuONa) or lithium bis(trimethylsilyl)amide (LHMDS), and solvent is critical for reaction efficiency. acs.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce an alkynyl group at the C-3 position of the benzo[b]carbazole core. researchgate.net This functionalization is valuable for extending the π-conjugated system of the molecule, which is relevant for applications in materials science.
The table below summarizes typical conditions for these cross-coupling reactions as applied to bromo-substituted aromatic and heteroaromatic systems.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene (B28343) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene |
Reactivity of the Carbazole (B46965) Nitrogen Atom (N-Functionalization)
The nitrogen atom of the 5H-benzo[b]carbazole core possesses a lone pair of electrons and an acidic proton, making it a site for N-functionalization reactions, such as alkylation and arylation. These modifications are crucial for tuning the electronic properties and solubility of the resulting compounds.
N-Alkylation: The acidic N-H proton can be removed by a suitable base to generate a nucleophilic carbazolide anion, which can then react with an alkyl halide in an Sₙ2 reaction. Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). researchgate.net The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is also important. researchgate.net For challenging alkylations, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial. researchgate.net A study on the N-alkylation of 4-bromo-NH-1,2,3-triazoles demonstrated that using K₂CO₃ in DMF is an effective method, which could be applicable to this compound. organic-chemistry.org
N-Arylation: The introduction of an aryl group at the nitrogen position is typically achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig approach has become more prevalent due to its milder reaction conditions and broader substrate scope. researchgate.netnih.gov This reaction would involve coupling this compound with an aryl halide. Conversely, if the nitrogen is first deprotonated, it can act as the nucleophile in a coupling reaction with a different aryl halide, leading to N-aryl derivatives. researchgate.net
| N-Functionalization | Reagent | Typical Base | Typical Solvent | Notes |
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | NaH, K₂CO₃, KOH | DMF, THF | Phase-transfer catalysts can improve yields. researchgate.net |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (e.g., Ar-Br) | t-BuONa, Cs₂CO₃ | Toluene, Dioxane | Requires a palladium catalyst and a phosphine ligand. nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The fused aromatic system of this compound is susceptible to aromatic substitution reactions, though the directing effects of the fused rings, the bromine atom, and the nitrogen heteroatom create a complex reactivity pattern.
Electrophilic Aromatic Substitution: The carbazole nucleus is generally electron-rich and readily undergoes electrophilic substitution. The nitrogen atom is a powerful activating group, directing electrophiles to the positions ortho and para to it (C-1, C-3, C-6, C-8). However, in this compound, the C-3 position is already substituted. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack is likely to occur at other activated positions of the carbazole ring system, such as C-1, C-6, or C-8. Direct bromination of N-substituted carbazoles using N-bromosuccinimide (NBS) often leads to substitution at the C-3 and C-6 positions. electronicsandbooks.comconicet.gov.ar
Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are typically unreactive towards nucleophilic attack unless activated by strongly electron-withdrawing groups. nih.gov The benzo[b]carbazole ring system is electron-rich, making the C-Br bond at the C-3 position generally resistant to classical SₙAr reactions. However, under forcing conditions or through transition-metal-catalyzed pathways (as discussed in cross-coupling), substitution can occur. nih.gov The incorporation of bromine atoms into an electron-deficient aromatic system can increase its reactivity towards nucleophilic substitution. nih.gov
Mechanistic Studies of Domino and Cascade Cyclization Pathways
Domino and cascade reactions provide efficient pathways to complex molecules like benzo[b]carbazoles from simpler precursors in a single pot. acs.org These reactions involve a sequence of intramolecular and intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.
Several synthetic strategies for benzo[b]carbazoles involve such cascade processes. For example, an iron-catalyzed domino isomerization/cyclodehydration sequence has been used to synthesize benzo[b]carbazole derivatives. acs.org Another approach involves a palladium-catalyzed domino transformation of gem-dibromoolefins, where both bromine atoms participate in C-H functionalization processes to build the polycyclic structure. researchgate.net Brønsted acids have also been shown to promote domino pathways to construct substituted benzo[b]carbazoles from ortho-formyl cinnamate (B1238496) esters and indoles. acs.org This involves a regioselective construction of two new C-C bonds and an aromatization sequence. acs.org A palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has also been reported to give benzo[b]carbazole derivatives. researchgate.net While these studies often focus on the synthesis of the benzo[b]carbazole core rather than the reactivity of a pre-existing 3-bromo derivative, they provide insight into the fundamental cyclization mechanisms that form this heterocyclic system.
Photoinduced and Thermally Induced Transformations
The response of benzo[b]carbazole derivatives to light and heat can lead to unique chemical transformations.
Photoinduced Transformations: Carbazoles and their derivatives are known to be photoactive. Visible-light photoredox catalysis has been employed for the synthesis of carbazoles through intramolecular C-H bond amination. researchgate.net Photoinduced electron transfer (PET) processes are often key steps in these reactions. researchgate.netresearchgate.net For this compound, irradiation could potentially lead to homolytic cleavage of the C-Br bond, generating an aryl radical. This radical could then participate in various subsequent reactions. The presence of a bromine atom can also influence the photophysical properties of the molecule, affecting processes like intersystem crossing through the heavy-atom effect. conicet.gov.ar Photoinduced reactions involving carbazole-based alkenes have been shown to proceed via intramolecular electron transfer. researchgate.net
Thermally Induced Transformations: High temperatures can induce cyclization and rearrangement reactions. The Graebe-Ullmann synthesis, a classical method for carbazole synthesis, involves the thermolysis of 1-phenylbenzotriazoles. researchgate.net The Cadogan reductive cyclization of 2-nitrobiphenyls using phosphites at high temperatures is another route to the carbazole core. derpharmachemica.com For this compound, thermal stability is expected to be high, but at very high temperatures, dehydrohalogenation or rearrangement could potentially occur, particularly in the presence of catalysts or reagents. For instance, heating N-alkylcarbazoles with sulfur can lead to dealkylation and rearrangement. rsc.org Furthermore, intramolecular cyclization of precursors to form benzo[a]carbazole derivatives has been achieved at high temperatures (240 °C) using a solid acid catalyst. nih.govrsc.org
Synthesis and Exploration of 3 Bromo 5h Benzo B Carbazole Derivatives
N-Substituted Benzo[b]carbazole Derivatives
The nitrogen atom of the carbazole (B46965) moiety in 3-Bromo-5H-benzo[b]carbazole is a key site for synthetic modification, primarily through N-alkylation and N-arylation reactions. These substitutions are crucial for tuning the electronic properties and solubility of the resulting molecules.
N-Alkylation: The introduction of alkyl chains to the nitrogen atom is a common strategy to enhance the solubility of carbazole derivatives in organic solvents. Standard N-alkylation conditions often involve the use of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (CsCO3) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. researchgate.net For instance, the reaction of a carbazole with an alkyl halide in the presence of a base is a well-established method for synthesizing N-alkylated carbazoles. researchgate.net The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net
N-Arylation: The attachment of aryl groups to the carbazole nitrogen can significantly influence the photophysical and electronic properties of the molecule, making these derivatives promising for applications in organic electronics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for N-arylation. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the carbazole nitrogen with an aryl halide. researchgate.net
The choice of base and solvent can be critical for the success of these N-substitution reactions. For challenging alkylations, stronger bases like potassium tert-butoxide or the use of phase-transfer catalysts such as 18-crown-6 (B118740) can be beneficial. researchgate.net The proper drying of solvents and reagents is also essential to prevent unwanted side reactions. researchgate.net
| Reaction Type | Typical Reagents and Conditions | Purpose of Modification |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Improve solubility, modify electronic properties |
| N-Arylation | Aryl halide, Palladium catalyst, Phosphine ligand, Base | Tune photophysical and electronic properties for organic electronics |
Functionalized Benzo[b]carbazole-6,11-diones and Other Annulated Systems
The core structure of this compound can be further elaborated through oxidation to form benzo[b]carbazole-6,11-diones or by constructing additional fused rings to create annulated systems. These modifications lead to compounds with distinct chemical and physical properties.
Benzo[b]carbazole-6,11-diones: These dione (B5365651) derivatives are of significant interest due to their structural similarity to naturally occurring bioactive compounds and their potential as anticancer agents. nih.gov A common synthetic route to these compounds involves a one-pot double palladium-catalyzed Buchwald-Hartwig coupling reaction. epa.govresearchgate.net This approach utilizes a key precursor, 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione, which is reacted with various aniline (B41778) derivatives to furnish a range of 5-substituted 5H-benzo[b]carbazole-6,11-diones in good yields. researchgate.net The reaction conditions are typically palladium acetate (B1210297) as the catalyst, BINAP as the ligand, and potassium carbonate as the base, with toluene (B28343) as the solvent at elevated temperatures. researchgate.net
Annulated Systems: The construction of additional rings onto the benzo[b]carbazole framework, known as annulation, leads to polycyclic aromatic hydrocarbons with extended π-conjugation. These annulated systems are of interest for their unique electronic and photophysical properties. One approach to achieve this is through intramolecular C-H/C-H biaryl coupling reactions catalyzed by palladium. mdpi.com This methodology allows for the direct formation of new carbon-carbon bonds between two aromatic rings within the same molecule, leading to the desired fused-ring system. Another strategy involves the use of 3-aryl-2H-azirines as reagents in a nickel(II)-catalyzed annulation reaction to construct a pyrrole (B145914) ring fused to a benzo[b]thiophene system, demonstrating a method for creating complex heterocyclic structures. nih.gov
| Derivative Type | Synthetic Strategy | Key Features and Potential Applications |
|---|---|---|
| Benzo[b]carbazole-6,11-diones | Double Buchwald-Hartwig coupling reaction | Structural similarity to bioactive compounds, potential anticancer agents. nih.gov |
| Annulated Systems | Palladium-catalyzed intramolecular C-H/C-H biaryl coupling, Nickel-catalyzed annulation with azirines | Extended π-conjugation, unique electronic and photophysical properties. |
π-Extended Benzo[b]carbazole Systems
Extending the π-conjugated system of this compound is a key strategy for developing materials with tailored optoelectronic properties for applications in organic electronics. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which utilize the reactive bromine atom as a handle for introducing new aryl or heteroaryl groups.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. derpharmachemica.com In the context of this compound, this reaction involves coupling the bromo-substituted carbazole with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. derpharmachemica.com This reaction is known for its high tolerance of various functional groups, allowing for the synthesis of a diverse range of π-extended systems. nih.gov
The Stille cross-coupling reaction offers an alternative method for C-C bond formation, coupling the bromo-carbazole with an organostannane reagent. mdpi.com Both Suzuki and Stille couplings have been successfully employed for the functionalization of various heterocyclic compounds, demonstrating their utility in creating complex conjugated molecules. mdpi.comnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. mdpi.com For instance, catalysts like Pd(PPh3)4 and Pd(dppf)Cl2 have been explored for their efficiency in these transformations. mdpi.com
The resulting π-extended benzo[b]carbazole derivatives often exhibit enhanced photoluminescence and can be designed to have specific absorption and emission wavelengths, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Heteroatom-Containing Benzo[b]carbazole Analogs
The incorporation of additional heteroatoms, such as nitrogen, sulfur, or selenium, into the benzo[b]carbazole framework can significantly alter the electronic structure, and consequently, the physical and chemical properties of the resulting analogs. This strategy opens up avenues for the design of novel materials with unique characteristics.
Nitrogen Incorporation: The introduction of additional nitrogen atoms can be achieved through various synthetic routes, leading to aza-benzo[b]carbazole derivatives. These compounds are of interest in medicinal chemistry due to the prevalence of nitrogen-containing heterocycles in biologically active molecules. nih.gov Synthetic methods can involve the annulation of nitrogen-containing heterocyclic rings onto the carbazole core.
Sulfur and Selenium Incorporation: The synthesis of sulfur- and selenium-containing analogs can lead to materials with interesting electronic properties for applications in organic electronics. For example, the construction of benzo[b]thieno[3,2-b]pyrroles has been achieved through a nickel-catalyzed annulation reaction, demonstrating a pathway to sulfur-containing fused systems. nih.gov Similarly, benzo[c] epa.govresearchgate.netresearchgate.netselenadiazole units have been incorporated into conjugated polymers alongside carbazole moieties to create materials with specific electronic and optical properties. mdpi.com The fusion of a thiadiazole ring to a benzene (B151609) ring to form benzo[1,2-d:4,5-d′]bis( epa.govresearchgate.netnih.govthiadiazole) results in an electron-deficient system that can be further functionalized. nih.gov
The synthesis of these heteroatom-containing analogs often involves multi-step reaction sequences and requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The resulting molecules can exhibit altered HOMO/LUMO energy levels, which is a key parameter in the design of organic semiconductors.
Integration of this compound into Polymeric Architectures for Material Science Applications
The unique properties of the benzo[b]carbazole core, such as its rigidity, planarity, and good hole-transporting ability, make it an attractive building block for the synthesis of conjugated polymers for applications in material science. mdpi.com The bromine atom on the this compound serves as a convenient handle for polymerization reactions, allowing for its integration into various polymeric architectures.
Electrochemical Polymerization: One method for creating carbazole-based polymers is through electrochemical polymerization. mdpi.com This technique involves the application of an electric potential to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. The resulting polymers often exhibit interesting electrochromic properties, changing color in response to an applied voltage. mdpi.com
Cross-Coupling Polymerization: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, are powerful tools for the synthesis of well-defined conjugated polymers. In these reactions, a di-functionalized monomer, such as a dibromo-carbazole derivative, is reacted with a co-monomer containing two boronic acid/ester or stannane (B1208499) groups. This allows for the creation of alternating copolymers with tailored electronic and optical properties. Carbazole-containing polymers have been widely investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and other organic electronic devices. mdpi.comrsc.org
The properties of the resulting polymers can be fine-tuned by modifying the structure of the carbazole monomer or by introducing different co-monomers into the polymer chain. For instance, the incorporation of electron-accepting units alongside the electron-donating carbazole can lead to polymers with small bandgaps, which is desirable for applications in organic photovoltaics.
Advanced Spectroscopic and Electrochemical Characterization
Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-Bromo-5H-benzo[b]carbazole, ¹H and ¹³C NMR would provide definitive confirmation of the connectivity of atoms, while 2D NMR techniques would further resolve complex spin systems and establish through-bond and through-space correlations.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the N-H proton. The aromatic region (typically 7.0-9.0 ppm) would contain a complex set of multiplets corresponding to the protons on the fused ring system. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm), a characteristic feature of carbazole-type compounds. researchgate.net The introduction of the bromine atom at the 3-position would induce a downfield shift for adjacent protons due to its inductive effect and would simplify the splitting pattern in that specific aromatic ring compared to the unsubstituted benzo[b]carbazole.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is predicted to display 16 distinct signals, corresponding to the 16 carbon atoms of the benzo[b]carbazole core. Aromatic carbons typically resonate in the range of 110-145 ppm. chemicalbook.com The carbon atom directly bonded to the bromine (C-3) would exhibit a signal at the lower end of this range (approx. 110-115 ppm) due to the heavy atom effect. Quaternary carbons, particularly those at the fusion points of the rings, would show signals of lower intensity. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data are estimated based on analogous carbazole (B46965) structures.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons, complex multiplets. |
| ¹H | >8.0 | N-H proton, typically a broad singlet. |
| ¹³C | 110 - 145 | Aromatic carbons. |
| ¹³C | ~110 - 115 | C-Br carbon, shifted upfield. |
Mass Spectrometry for Molecular Confirmation (e.g., High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₆H₁₀BrN), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak [M]⁺, which would show two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Table 2: Calculated Exact Mass for this compound
| Ion | Molecular Formula | Isotope | Calculated Exact Mass |
| [M]⁺ | C₁₆H₁₀⁷⁹BrN | ⁷⁹Br | 294.9997 |
| [M]⁺ | C₁₆H₁₀⁸¹BrN | ⁸¹Br | 296.9976 |
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the carbazole and benzene (B151609) rings. Key expected bands include:
N-H Stretch: A sharp peak around 3400 cm⁻¹, characteristic of the secondary amine in the carbazole ring. researchgate.net
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: A band typically found in the 1300-1350 cm⁻¹ range.
C-Br Stretch: A strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.
C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region, indicative of the aromatic substitution pattern.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would show strong signals for the aromatic C=C stretching vibrations of the fused ring system, providing further structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopies provide insights into the electronic transitions and excited-state properties of a molecule.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the extended π-conjugated system of the benzo[b]carbazole core. Typically, carbazole derivatives show strong absorptions in the UV region corresponding to π–π* transitions. researchgate.net One would expect to see absorption maxima (λ_max) between 290-350 nm. nih.govnist.gov The fusion of the additional benzene ring extends the conjugation compared to simple carbazole, which may lead to a slight red-shift in the absorption bands.
Photoluminescence (PL): Many carbazole derivatives are fluorescent. mdpi.com Upon excitation at one of its absorption wavelengths, this compound is expected to exhibit fluorescence emission. The emission spectrum is typically a mirror image of the lowest energy absorption band. The emission maximum would likely be in the near-UV or blue region of the spectrum (e.g., 350-450 nm). The bromine atom, due to the heavy-atom effect, could potentially increase intersystem crossing to the triplet state, which might quench the fluorescence intensity to some degree compared to the non-brominated parent compound.
Table 3: Expected Electronic Spectroscopy Data for this compound Data are estimated based on analogous carbazole structures.
| Technique | Parameter | Expected Wavelength Range (nm) | Transition |
| UV-Vis | λ_abs | ~290 - 350 | π–π* |
| PL | λ_em | ~350 - 450 | Fluorescence |
Electrochemical Analysis (e.g., Cyclic Voltammetry for Redox Potentials)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, such as its oxidation and reduction potentials. These potentials are crucial for understanding the electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Carbazole and its derivatives are well-known for their electron-donating nature and typically undergo reversible or quasi-reversible oxidation processes. iieta.orgresearchgate.net The CV of this compound is expected to show at least one reversible oxidation wave, corresponding to the formation of a stable radical cation. The HOMO energy level can be estimated from the onset of the first oxidation potential. The electron-withdrawing nature of the bromine atom would likely result in a slightly higher oxidation potential compared to the unsubstituted 5H-benzo[b]carbazole. The reduction process is often irreversible and occurs at more negative potentials.
Solid-State Structural Analysis (e.g., Single Crystal X-ray Diffraction)
Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the searched literature, analysis of related structures, such as 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole, confirms that the core benzo[b]carbazole ring system is essentially planar. nih.gov It is therefore highly probable that this compound would also adopt a planar conformation. In the solid state, molecules would likely pack in a herringbone or pi-stacked arrangement, driven by intermolecular van der Waals forces and potential C-H···π interactions. The presence of the bromine atom could introduce Br···Br or other halogen-related intermolecular interactions, influencing the crystal packing.
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., Density Functional Theory (DFT) for HOMO-LUMO Energy Levels and Band Gaps)
Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.gov A key application of DFT is the determination of the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A large energy gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govgrowingscience.com
For carbazole (B46965) derivatives, these calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govsemanticscholar.orgirjweb.com The HOMO-LUMO gap helps in understanding the intramolecular charge transfer characteristics of the molecule. irjweb.com In the case of 3-Bromo-5H-benzo[b]carbazole, the electron-rich carbazole core and the electron-withdrawing bromine atom would significantly influence the energy levels of these orbitals.
Table 1: Representative Calculated Electronic Properties for Aromatic Heterocycles using DFT
| Property | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |
Note: The values in this table are illustrative for similar aromatic systems and actual calculated values for this compound would require specific computation.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This is typically the first step in any theoretical study, as the optimized structure is used for subsequent calculations of other properties. nih.gov DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly employed for this purpose. nih.gov
For a polycyclic aromatic compound like this compound, the core structure is largely rigid. Conformational analysis would focus on the planarity of the fused ring system. X-ray diffraction studies of similar carbazole derivatives, such as 3-bromo-9-ethyl-9H-carbazole, have shown that the tricyclic ring system is essentially planar. nih.gov Theoretical optimization of this compound is expected to yield a similarly planar structure, which is characteristic of conjugated π-systems. The optimization process provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Table 2: Predicted Key Geometric Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C Bond Length (Aromatic) | Length of carbon-carbon bonds within the rings | ~1.39 - 1.42 Å |
| C-N Bond Length | Length of carbon-nitrogen bonds in the pyrrole (B145914) ring | ~1.37 - 1.39 Å |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.89 - 1.91 Å |
| C-C-C Bond Angle | Angle between adjacent carbons in the benzene (B151609) rings | ~119° - 121° |
| C-N-C Bond Angle | Angle within the pyrrole ring at the nitrogen atom | ~108° - 110° |
Note: These values are based on typical parameters for similar structures and would be precisely determined via a specific DFT optimization.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate.
For this compound, theoretical studies could predict the outcomes of various reactions, such as electrophilic substitution on the carbazole rings or palladium-catalyzed cross-coupling reactions at the bromine-substituted position. researchgate.net For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can be used to:
Optimize the geometries of the reactants, the intermediate (e.g., Meisenheimer complex), the transition states, and the products.
Calculate the energies of each species to construct a potential energy surface profile for the reaction.
Perform frequency calculations to confirm that the transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
This analysis provides a detailed, atomistic understanding of the reaction's feasibility and kinetics, guiding the design of efficient synthetic routes.
Spectroscopic Property Simulations
Theoretical methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT/B3LYP level. semanticscholar.org The computed isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts (δ) that can be directly compared with experimental spectra. semanticscholar.org This allows for the unambiguous assignment of signals to specific protons (¹H NMR) and carbons (¹³C NMR) in the this compound structure.
UV-Vis Spectra: The electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). irb.hr This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculated transitions often correspond to excitations from the HOMO to the LUMO or other nearby orbitals, providing insight into the electronic structure of the molecule. nih.gov
Table 3: Illustrative Simulated Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Corresponding Transition/Atom |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.5 ppm | Aromatic Protons |
| ¹³C NMR | Chemical Shift (δ) | 110 - 145 ppm | Aromatic Carbons |
| UV-Vis | λmax | ~350 - 400 nm | π → π* (HOMO → LUMO) |
Note: These are representative values. Precise predictions require specific quantum chemical calculations.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics calculations are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior and intermolecular interactions. nih.gov
For this compound, MD simulations could be used to investigate:
Solvation: How solvent molecules arrange around the solute and affect its conformation and properties.
Aggregation: How multiple this compound molecules interact with each other in the solid state or in concentrated solutions. Due to its planar, aromatic nature, π-π stacking would be a significant intermolecular interaction, alongside van der Waals forces. researchgate.net
Interactions with other molecules: MD can model how the molecule binds to a biological target or interacts with other components in a material, which is crucial for applications in drug design and materials science. nih.gov
Techniques like Car-Parrinello Molecular Dynamics (CPMD) can provide a quantum mechanical description of the electronic structure as the simulation progresses, offering deeper insight into dynamic interactions. nih.govmdpi.com
Emerging Applications of Benzo B Carbazole Scaffolds
Chemo/Biosensing Applications
The rigid, planar, and electron-rich structure of the carbazole (B46965) nucleus serves as an excellent foundation for the development of fluorescent chemosensors. mdpi.com The carbazole moiety itself is a strong chromophore and fluorophore, and its derivatives are widely utilized in the creation of fluorescence sensors and organic light-emitting diodes due to their structural stability and high luminescence. mdpi.comchemrxiv.org
The development of carbazole-based colorimetric and fluorescent anion sensors is an active area of research. chemrxiv.org The substitution of the carbazole ring, for instance at the 3 and 6 positions with electron-withdrawing groups like halogens, can shift the UV spectrum and enhance anion binding constants. chemrxiv.org This principle is exemplified in complex molecular structures where a carbazole donor is linked to an acceptor molecule. For instance, a molecular ensemble featuring a carbazole (CBz) donor and a bromobenzothiadiazole (BTD) acceptor was found to emit orange-to-red luminescence, demonstrating solvatochromic behavior due to twisted intramolecular charge-transfer (TICT). rsc.org Such properties are highly desirable for creating sensitive optical probes.
Carbazole derivatives have been successfully developed as selective fluorescent probes for various analytes. One novel derivative, N,N′-bis(9-ethyl-9H-carbazol-3-yl)-(ethane-1,2-diamine), was synthesized and found to have its strong fluorescence emission selectively quenched by Chromium(III) ions. rsc.org This probe forms a 1:1 complex with Cr³⁺, enabling its detection at micromolar concentrations. rsc.org Other carbazole-based probes have been designed for detecting zinc ions (Zn²⁺), demonstrating the versatility of this scaffold in creating sensors for biologically and environmentally important metal ions. mdpi.com These examples underscore the potential of the benzo[b]carbazole scaffold, including its brominated derivatives, in the design of next-generation chemo/biosensors.
Pharmacological Relevance of Carbazole Derivatives
Carbazole and its derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, neuroprotective, and antitumor properties. echemcom.comresearchgate.net This diverse bioactivity has established the carbazole nucleus as a privileged scaffold in medicinal chemistry. echemcom.com The pharmacological significance of the benzo[b]carbazole subgroup is prominently highlighted by the drug Alectinib, which is based on a 5H-benzo[b]carbazol-11(6H)-one core. echemcom.commostwiedzy.pl Approved by the FDA, Alectinib is used in the treatment of advanced anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer. mostwiedzy.pl
The introduction of bromine atoms to the carbazole structure has been shown to yield compounds with significant biological effects. For example, in a study of various halogenated carbazoles, 1,3,6-tribromo-9H-carbazole was identified as the most potent antibacterial agent against Escherichia coli, inhibiting its growth at a concentration of 31.25 μg/ml. lmaleidykla.lt This activity was greater than that of the antibiotic amoxicillin (B794) in the same study. lmaleidykla.lt This finding directly demonstrates that bromo-substitution on the carbazole framework can produce potent pharmacological agents.
Structure-Activity Relationship (SAR) Studies for Bioactive Carbazole Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzo[b]carbazole scaffold. Research on a series of novel 5H-benzo[b]carbazoles designed as antitumor agents has provided key insights into how chemical modifications influence their activity.
A significant finding is that the presence of a quinonoid substructure in the C ring of the 5H-benzo[b]carbazole system leads to a notable increase in antitumor activity. Similarly, the introduction of a 2-hydroxyl substituent on the ring system also enhances potency. Conversely, derivatives with 2-acetoxy, 2-methoxy, or no substitution at the 2-position were found to have decreased potency or to be inactive. These relationships highlight specific structural features that are critical for the cytotoxic effects of these compounds against human tumor cell lines.
| Substituent/Feature | Position | Effect on Antitumor Activity |
|---|---|---|
| Quinonoid Substructure | Ring C | Noticeable Increase |
| Hydroxyl (-OH) | 2 | Increase |
| Acetoxy (-OAc) | 2 | Decrease / Inactive |
| Methoxy (-OCH3) | 2 | Decrease / Inactive |
| Unsubstituted | 2 | Inactive |
Furthermore, SAR studies on simpler halogenated carbazoles have shown that substitutions at the C-3 and C-6 positions can result in better antibacterial activity compared to substitutions at C-2 and C-7. echemcom.com Specifically, 1,3,6-tribromo-9H-carbazole displayed the highest activity against Gram-negative Escherichia coli, while 3-iodo- and 3,6-diiodo-9H-carbazoles were more effective against the Gram-positive Bacillus subtilis. lmaleidykla.lt This indicates that the type and position of halogen substituents are key determinants of the antibacterial spectrum and potency.
Molecular Docking and Enzyme Inhibition Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action. cosmosscholars.comjchr.org This method has been applied to various carbazole derivatives to understand their interactions with biological targets.
Although specific docking studies for 3-Bromo-5H-benzo[b]carbazole are not widely reported, studies on analogous bromo-substituted heterocyclic compounds provide valuable information. For instance, molecular docking of 5-bromoindole (B119039) derivatives against the VEGFR-2 tyrosine kinase domain revealed key binding interactions. d-nb.info These included hydrogen bonds with residues like Asp1046 and, notably, halogen interactions with residues such as Cys919, demonstrating the potential role of the bromine atom in anchoring the ligand within the active site. d-nb.info In another study, bromo lmaleidykla.ltntu.edu.twbenzodiazepine derivatives were docked against Hsp90 chaperone inhibitors, with the top-rated compound showing a docking score of -5.9 kcal/mol and forming hydrogen bonds with Asp 54 and Lys 58. cosmosscholars.com
These computational predictions are often complemented by in vitro enzyme inhibition assays. Bromo-substituted compounds have demonstrated inhibitory activity against various enzymes. In one study, novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] chemrxiv.orglmaleidykla.ltthiazin-2-yl)-N-arylacetamides were synthesized and screened for α-glucosidase inhibition. mdpi.com Certain derivatives emerged as potent inhibitors of the enzyme, with some being roughly three times more effective than the standard drug acarbose. mdpi.com Such studies validate the functional consequences of the molecular interactions predicted by docking and confirm the potential of bromo-functionalized scaffolds as enzyme inhibitors.
| Compound Class | Biological Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Bromo lmaleidykla.ltntu.edu.twbenzodiazepine derivatives | Hsp90 Chaperone | Top docking score of -5.9 kcal/mol; H-bonds with Asp 54 and Lys 58. | cosmosscholars.com |
| 5-Bromoindole hydrazone derivatives | VEGFR-2 Tyrosine Kinase | H-bond with Asp1046; Halogen interaction with Cys919. | d-nb.info |
| Carbazole derivatives | Bacterial Dihydrofolate Reductase (DHFR) | Identified as a viable target for synthesized carbazole-based antimicrobial agents. | jchr.org |
Exploration of Potential Biological Targets
The diverse pharmacological activities of carbazole and benzo[b]carbazole derivatives suggest that they can interact with a range of biological targets. Historically, a primary target for carbazole-based anticancer agents like ellipticine (B1684216) has been DNA. echemcom.com These planar aromatic systems can intercalate between DNA base pairs, disrupting DNA replication and transcription and inhibiting enzymes like topoisomerase-II. echemcom.com UV-vis titrations have confirmed that certain highly active 5H-benzo[b]carbazole derivatives can interact with calf thymus DNA.
In recent years, protein kinases have emerged as a major class of targets for carbazole-based therapeutics. mdpi.com The clinical success of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), firmly establishes the 5H-benzo[b]carbazole scaffold as a viable framework for developing kinase inhibitors. echemcom.commostwiedzy.pl The development of other kinase inhibitors based on related scaffolds, such as 4-anilino-quin(az)olines, further supports the targeting of these crucial cell signaling enzymes. mdpi.com
Furthermore, COMPARE analysis performed on some 5H-benzo[b]carbazole derivatives showed poor correlation with standard anticancer drugs, suggesting that these compounds may act through a novel mechanism of action. This indicates the existence of unexplored biological targets for this class of compounds, opening new avenues for drug discovery and development. The potent antibacterial activity of bromo-carbazoles also points towards bacterial-specific enzymes or structural proteins as important targets for these derivatives. lmaleidykla.lt
Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 3-Bromo-5H-benzo[b]carbazole and its derivatives, a key research direction will be the establishment of sustainable and atom-economical synthetic routes that minimize waste and energy consumption.
Current synthetic strategies for carbazole-based compounds often rely on traditional methods that can involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. ijpsjournal.commagtech.com.cn Future efforts will likely focus on several key areas:
Domino and Cascade Reactions: The development of one-pot domino or cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offers significant advantages in terms of operational simplicity and resource efficiency. rsc.org Iron-catalyzed cascade approaches have already shown promise in the synthesis of benzo[b]carbazole derivatives. mdpi.com
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, greener solvents, and catalytic systems based on earth-abundant metals, will be crucial. nbinno.comuran.ua For instance, the use of bio-based solvents like glycerol (B35011) in conjunction with Lewis acid catalysts has been demonstrated for carbazole (B46965) synthesis. nih.gov
| Synthetic Strategy | Key Advantages | Potential for this compound |
| C-H Activation | High atom economy, reduced synthetic steps, regioselectivity. | Direct introduction of functional groups at specific positions on the benzo[b]carbazole core. |
| Domino/Cascade Reactions | Increased efficiency, operational simplicity, reduced waste. | One-pot synthesis of complex derivatives from simple precursors. |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of environmentally friendly production methods. |
Rational Design of Novel Benzo[b]carbazole Derivatives with Precisely Tailored Electronic and Photophysical Properties
The optoelectronic properties of carbazole derivatives are highly tunable through chemical modification, making them attractive for applications in organic electronics. mdpi.com A significant future research direction will be the rational design of novel this compound derivatives with precisely tailored electronic and photophysical properties for specific applications.
The introduction of substituents at various positions on the carbazole nucleus can profoundly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption and emission characteristics. nbinno.comnih.gov Key strategies for tailoring these properties include:
Donor-Acceptor Architectures: The incorporation of both electron-donating and electron-accepting moieties into the benzo[b]carbazole framework can lead to materials with desirable intramolecular charge transfer (ICT) characteristics, which are beneficial for applications in organic light-emitting diodes (OLEDs) and solar cells.
Modulation of π-Conjugation: Extending the π-conjugated system by introducing aromatic or vinylic substituents can lead to a red-shift in the absorption and emission spectra, allowing for the tuning of the material's color.
Strategic Bromine Substitution: The bromine atom at the 3-position of the core structure serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the introduction of a wide array of functional groups to fine-tune the electronic and photophysical properties.
| Design Strategy | Impact on Properties | Potential Applications |
| Donor-Acceptor Systems | Tunable HOMO/LUMO levels, ICT characteristics. | OLEDs, organic photovoltaics (OPVs). |
| Extended π-Conjugation | Red-shifted absorption/emission, color tuning. | Full-color displays, organic lasers. |
| Functionalization at Bromine | Introduction of diverse functional groups. | Fine-tuning of properties for specific device requirements. |
Exploration of New Catalytic Transformations Enabled by Benzo[b]carbazole Frameworks
The unique electronic and structural features of carbazole derivatives make them promising candidates for the development of novel catalysts. Future research will likely explore the use of this compound and its derivatives as ligands or scaffolds for new catalytic transformations.
The nitrogen atom within the carbazole ring system can act as a coordination site for metal centers, while the extended aromatic system can be functionalized to create specific catalytic pockets. Potential areas of exploration include:
Photoredox Catalysis: The rich photophysical properties of carbazole derivatives suggest their potential as organic photoredox catalysts. Upon photoexcitation, these molecules can engage in single-electron transfer processes to initiate a variety of organic transformations.
Asymmetric Catalysis: The development of chiral benzo[b]carbazole-based ligands could enable new enantioselective catalytic reactions, which are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.
Transition-Metal Catalysis: Functionalized benzo[b]carbazoles can serve as ligands to stabilize and modulate the reactivity of transition metal catalysts for a wide range of cross-coupling and C-H functionalization reactions. Current time information in Phoenix, AZ, US.nbinno.com
Advanced Materials Integration and Device Engineering for Enhanced Performance
The successful translation of novel this compound derivatives into high-performance devices will require significant advances in materials integration and device engineering. This research direction will focus on optimizing the performance of organic electronic devices by carefully controlling the morphology, interfaces, and architecture of the device stacks.
Carbazole derivatives have already demonstrated their utility as hole-transporting materials, host materials, and emitters in OLEDs, as well as components in organic solar cells. nbinno.comnih.govrsc.orgmdpi.com Future research will aim to:
Optimize Film Morphology: The performance of organic electronic devices is highly dependent on the morphology of the active layers. Research will focus on controlling the thin-film morphology of benzo[b]carbazole-based materials to enhance charge transport and minimize recombination losses.
Novel Device Architectures: The exploration of new device architectures, such as tandem OLEDs and multi-junction solar cells, could lead to significant improvements in device performance. Benzo[b]carbazole derivatives with tailored properties will be essential for the realization of these advanced device concepts.
| Device Application | Key Challenge | Role of Benzo[b]carbazole Derivatives |
| OLEDs | Efficiency, stability, color purity. | Host materials, emitters, hole-transport layers. |
| Organic Solar Cells | Power conversion efficiency, lifetime. | Donor materials, hole-transport layers. |
| Organic Field-Effect Transistors | Charge carrier mobility, on/off ratio. | Active semiconductor layer. |
Deepening Mechanistic Understanding through Synergistic Experimental and Advanced Computational Methods
A fundamental understanding of the structure-property relationships and reaction mechanisms governing the behavior of this compound and its derivatives is essential for their rational design and optimization. Future research in this area will rely on a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.
Advanced Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, can provide valuable insights into the excited-state dynamics of benzo[b]carbazole derivatives, which is crucial for understanding their performance in optoelectronic devices.
Computational Chemistry: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, optical properties, and reactivity of novel benzo[b]carbazole derivatives before their synthesis. nih.gov This computational pre-screening can significantly accelerate the discovery of new materials with desired properties.
Mechanistic Studies: A combination of experimental and computational methods will be employed to elucidate the mechanisms of synthetic transformations, catalytic cycles, and device degradation pathways. This knowledge will be invaluable for the development of more efficient and stable materials and devices.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, advanced materials, and cutting-edge technologies.
Q & A
Q. Key Parameters :
- HOMO: -5.49 eV (DFT) vs. -5.40 eV (experimental).
- Bandgap reduction by 0.11 eV upon heteroatom doping .
Advanced: What experimental design strategies optimize reaction conditions for synthesizing this compound?
Answer:
Factorial design (2 matrix) evaluates variables:
- Variables : Cell concentration, temperature, induction time.
- Statistical Analysis : Use STATISTICA or ANOVA to identify interactions (e.g., higher temperature accelerates bromination but risks decomposition) .
- Validation : Replicate runs to confirm robustness (e.g., 90% yield at 77°C vs. 70% at 85°C due to side reactions) .
Table 2 : Two-level factorial design for optimization :
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 70°C | 85°C |
| Time | 6h | 8h |
| Concentration | 0.1 M | 0.2 M |
Advanced: How does the carbazole scaffold influence the photophysical stability of this compound in optoelectronic applications?
Answer:
- Charge Stabilization : Nitrogen bridges in carbazole reduce oxidation to ketones, enhancing stability in OLEDs .
- Triplet-State Energy : High triplet energy (e.g., 2.8 eV) prevents exciton quenching, critical for blue-emitting devices .
- Substitution Effects : Bromine at the 3-position increases electron-withdrawing capacity, improving charge transport in organic photovoltaics (OPVs) .
Q. Challenges :
- Photochemical instability at free 3-/6-positions; mitigated by alkylation (e.g., hexyl groups in 3-Bromo-9-hexylcarbazole) .
Advanced: What methodologies assess the biological activity of this compound derivatives?
Answer:
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria. Carbazole derivatives target membrane function via FabH inhibition .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values).
- Molecular Docking : Simulate binding to enzymes (e.g., β-ketoacyl-ACP synthase) using AutoDock/Vina .
Example : Carbazole-based inhibitors showed MIC ≤ 2 μg/mL against S. aureus .
Advanced: How do crystallographic studies inform material design using this compound?
Answer:
- Packing Analysis : π-π stacking distances (e.g., 3.5 Å in indolocarbazoles) correlate with charge mobility in semiconductors .
- Halogen Bonding : Bromine participates in C-Br···N interactions (2.9–3.1 Å), stabilizing crystal lattices .
- Solvent Effects : Dichloromethane solvates alter unit cell parameters (e.g., monoclinic P21/n symmetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
